molecular formula C24H29NO3 B15342827 9-Azabicyclo(3.3.1)nonane, 9-(2-hydroxyethyl)-, benzilate CAS No. 2002-30-4

9-Azabicyclo(3.3.1)nonane, 9-(2-hydroxyethyl)-, benzilate

Cat. No.: B15342827
CAS No.: 2002-30-4
M. Wt: 379.5 g/mol
InChI Key: HNVBUDCGAROXSW-UHFFFAOYSA-N
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Description

9-Azabicyclo(331)nonane, 9-(2-hydroxyethyl)-, benzilate is a chemical compound that belongs to the class of bicyclic compounds This compound is characterized by its unique structure, which includes a bicyclo[331]nonane framework with a hydroxyethyl group and a benzilate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azabicyclo(3.3.1)nonane, 9-(2-hydroxyethyl)-, benzilate typically involves cycloaddition reactions. One efficient method is the catalytic [6π + 2π]-cycloaddition of N-substituted azepines with functionally substituted terminal alkynes and 1,4-butynediol. This reaction is catalyzed by a three-component catalytic system consisting of cobalt(II) acetylacetonate, diphosphine, and zinc iodide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

9-Azabicyclo(3.3.1)nonane, 9-(2-hydroxyethyl)-, benzilate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the benzilate moiety to its corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzilate moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields ketones or aldehydes, while reduction of the benzilate moiety produces alcohols.

Scientific Research Applications

9-Azabicyclo(3.3.1)nonane, 9-(2-hydroxyethyl)-, benzilate has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Azabicyclo(3.3.1)nonane, 9-(2-hydroxyethyl)-, benzilate involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence neurotransmitter release and neuronal signaling pathways, which are crucial in the treatment of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

    Anatoxin-a: A potent nicotinic acetylcholine receptor agonist with a similar bicyclic structure.

    Pinnamine: Another bicyclic compound with pharmacological potential.

    Bis-homoepibatidine: Known for its high affinity for nicotinic acetylcholine receptors.

Uniqueness

What sets 9-Azabicyclo(3.3.1)nonane, 9-(2-hydroxyethyl)-, benzilate apart is its unique combination of a bicyclic framework with a hydroxyethyl group and a benzilate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

2002-30-4

Molecular Formula

C24H29NO3

Molecular Weight

379.5 g/mol

IUPAC Name

2-(9-azabicyclo[3.3.1]nonan-9-yl)ethyl 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C24H29NO3/c26-23(28-18-17-25-21-13-7-14-22(25)16-8-15-21)24(27,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,21-22,27H,7-8,13-18H2

InChI Key

HNVBUDCGAROXSW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)N2CCOC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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